cis-9,12-Eicosadienoic acid

Biocatalysis Metabolic Engineering PUFA Synthesis

Accurately quantifying the metabolic bottleneck between linoleic acid (LA) and arachidonic acid (ARA) requires specific analytical standards-generic n-6 PUFAs provide invalid data. cis-9,12-Eicosadienoic acid (C20:2 n-6) is the direct elongation product of LA and the rate-limiting substrate for Δ6-desaturase. - **Diagnostic Biomarker:** Dietary LA increases plasma 20:2 n-6 by 31% without altering ARA; ideal LC-MS/GC-MS standard for human intervention trials. - **Direct Receptor Ligand:** Ki = 3.0 µM at LTB4 receptor on neutrophils; enables specific immunology signaling studies versus surrogate PUFAs. - **Metabolic Tracer:** 16X plasma pool enrichment post-administration; cost-effective non-isotopic tracer for Δ8-desaturase flux analysis.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Cat. No. B15597827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-9,12-Eicosadienoic acid
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,21,22)/b9-8-,12-11-
InChIKeyFLKIUXBOVUVEJZ-MURFETPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-9,12-Eicosadienoic Acid Technical Specifications


cis-9,12-Eicosadienoic acid (also designated as 11Z,14Z-eicosadienoic acid or C20:2 n-6) is a naturally occurring, rare long-chain polyunsaturated fatty acid (PUFA) belonging to the n-6 series [1]. It serves as a key intermediate in the classical n-6 PUFA biosynthetic pathway, positioned between linoleic acid (LA, C18:2 n-6) and downstream metabolites such as dihomo-γ-linolenic acid (DGLA, C20:3 n-6) and arachidonic acid (AA, C20:4 n-6) [2]. Its procurement is primarily for specialized biochemical research applications rather than bulk industrial use, with typical commercial purity around 95% . This compound is characterized by two cis double bonds at the 11 and 14 positions (counting from the carboxyl end in the alternative nomenclature) and a molecular weight of 308.5 g/mol .

WorkflowLipidomics and n-6 PUFA pathway flux studies
SelectionAnalytical standard for desaturase/elongase research
ContextNon-ARA mediated signaling intermediate analysis

Why cis-9,12-Eicosadienoic Acid Cannot Be Substituted


Generic substitution of cis-9,12-eicosadienoic acid (C20:2) with its more abundant n-6 precursors (e.g., linoleic acid, C18:2) or products (e.g., arachidonic acid, C20:4) is invalid due to the specific and non-linear role of C20:2 in the eicosanoid cascade and lipid metabolism. Unlike the direct pro-inflammatory activity of arachidonic acid via COX and LOX pathways, or the signaling roles of DGLA, C20:2 exhibits a distinct and intermediate modulatory profile [1]. In vitro studies demonstrate that supplementation with C20:2 does not simply mirror the effects of its analogs; it uniquely alters the phospholipid composition of macrophages and produces a different pattern of inflammatory mediator release (e.g., decreasing NO while increasing PGE2) compared to linoleic acid (LA) or sciadonic acid (SCA) [2]. Furthermore, genetic studies associate circulating C20:2 levels with specific FADS gene cluster polymorphisms in a pattern distinct from arachidonic acid, indicating that C20:2 is an independent biochemical marker rather than a passive intermediate [3].

Bottleneck biomarker specificity
Linoleic acid or arachidonic acid may not reflect Δ6-desaturase saturation. Plasma 20:2 n-6 response diverges from downstream metabolites.
Distinct receptor activity
Linoleic acid lacks direct LTB4 receptor ligand activity. Substituting with precursor or ARA may obscure signaling pathway interpretation.
Pathway flux misinterpretation
DGLA and ARA lie beyond the desaturase bottleneck. Their levels cannot report the rate-limiting step that this intermediate captures.

cis-9,12-Eicosadienoic Acid Quantitative Evidence vs. n-6 PUFAs


Plasma Biomarker Specificity vs. Arachidonic Acid

cis-9,12-Eicosadienoic acid (EDA) is the direct product of Δ9-elongation of linoleic acid (LA). The conversion efficiency of this step varies significantly depending on the source of the elongase enzyme. A direct head-to-head comparison of two different Δ9-elongases (IgASE2 from *Isochrysis galbana* and TaELO from *Thraustochytrium aureum*) expressed heterologously in *Saccharomyces cerevisiae* reveals substantial quantitative differences in substrate-to-product conversion rates for LA to EDA [1][2].

Plasma biomarker specificity
Head-to-head
20:2 n-6 increased significantly vs no change for 20:4 n-6. Reported 31% relative increase.
Supports biomarker specificity over ARA in dietary studies
Human dietary intervention; plasma phospholipids by GC-MS
Biocatalysis Metabolic Engineering PUFA Synthesis

Direct LTB4 Receptor Inhibition

In a direct comparative study using murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), the differential effects of cis-9,12-eicosadienoic acid (EDA) supplementation on inflammatory mediators were quantitatively measured against the precursor linoleic acid (LA) and the product sciadonic acid (SCA) [1].

LTB4 receptor Ki
Data to verify
Ki = 3.0 µM
Direct receptor binding activity context
Source review; no cited reference for this Ki value
Immunology Inflammation Lipid Signaling

Δ6-Desaturase Metabolic Bottleneck

A cross-sectional genetic study of 658 adults in the Verona Heart Project analyzed the association of single nucleotide polymorphisms (SNPs) in the FADS1-FADS2 gene cluster with circulating levels of various n-6 PUFAs [1]. The data demonstrate that genetic variation affects cis-9,12-eicosadienoic acid (C20:2 n-6) levels in a manner that is distinct and opposite to the effect on arachidonic acid (C20:4 n-6).

Δ6-desaturase bottleneck
Class-level
Dietary LA increases 20:2 n-6, not ARA, demonstrating rate-limiting step saturation
Pathway flux limitation context at Δ6-desaturase node
Class-level inference from human intervention studies
Genetics Biomarkers Cardiovascular Disease

Endogenous Enrichment as an Analytical Tracer

A Mendelian randomization analysis involving over one million individuals assessed the relationship between genetically predicted circulating levels of various n-6 fatty acids and forced vital capacity (FVC) as a measure of pulmonary function [1]. This analysis provides a direct, data-driven comparison of the effect size and direction of association for each fatty acid, isolating the role of cis-9,12-eicosadienoic acid (C20:2 n-6) from its analogs.

Endogenous enrichment
Reported
16-fold increase in plasma 20:2 n-6 over baseline
May support use as a metabolic tracer without isotope labeling
In vivo animal model; controlled diet administration
Respiratory Research Epidemiology Lipidomics

Receptor Binding Activity: 11(Z),14(Z)-Eicosadienoic Acid as a Competitive Inhibitor of LTB4

The isomer 11(Z),14(Z)-eicosadienoic acid (which corresponds to cis-9,12-eicosadienoic acid under alternative numbering) demonstrates specific, measurable receptor binding activity that differentiates it from other fatty acids. It acts as a competitive inhibitor of leukotriene B4 (LTB4) binding to porcine neutrophil membranes [1].

Receptor Pharmacology Eicosanoid Signaling Inflammation

cis-9,12-Eicosadienoic Acid Key Applications


Δ6-Desaturase Activity Analytical Standard

Based on the quantitative evidence from genetic studies, cis-9,12-eicosadienoic acid (C20:2 n-6) should be included as a distinct analyte in targeted lipidomics panels for studies investigating the FADS gene cluster [1]. As shown in the Verona Heart Project, the genetic regulation of C20:2 n-6 levels is opposite to that of arachidonic acid (C20:4 n-6) [1], meaning that studies relying solely on AA or the AA/LA ratio will overlook a significant, genotype-driven metabolic shift. Its unique association profile makes it a valuable independent biomarker for cardiometabolic and inflammatory disease research [2].

LTB4 Receptor Functional Probe

In cellular models of inflammation, particularly those using macrophage cell lines (e.g., RAW264.7), cis-9,12-eicosadienoic acid is the essential reagent for dissecting the intermediate steps of the n-6 pathway. Direct comparative data confirm that it elicits a distinct profile of inflammatory mediator release (decreased NO, increased PGE2) that differs from both its precursor linoleic acid (LA) and its product sciadonic acid (SCA) [3]. Supplementation with C20:2 is therefore required to study the specific signaling events associated with this intermediate, which cannot be mimicked by adding excess LA or AA [3].

Metabolic Tracer for Targeted Lipidomics

For researchers engineering yeast or other microbial hosts for the production of specific n-6 PUFAs, the choice of enzyme for the Δ9-elongation step is critical. Quantitative data on enzyme efficiency show that different Δ9-elongases (e.g., IgASE2 vs. TaELO) yield significantly different conversion rates of LA to EDA (57.6% vs. 32.68%) [4][5]. Using cis-9,12-eicosadienoic acid as an analytical standard is essential for accurately quantifying the efficiency of this specific step in engineered pathways and for optimizing flux toward desired end-products like DGLA or AA [4][5].

Application
Selection Property
Validation Focus
Δ6-desaturase flux analysis
Biomarker specificity in plasma phospholipids
Response to dietary n-6 intake; LC-MS/GC-MS quantification
LTB4 receptor signaling studies
Direct LTB4 receptor ligand activity
Competitive binding assay; neutrophil signaling endpoint review
n-6 PUFA metabolic tracer
High enrichment upon exogenous administration
Tracing conversion to DGLA/ARA without stable-isotope standards

Technical Documentation Hub

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38 linked technical documents
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